7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
CAS No.:
Cat. No.: VC18622392
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 7-bromo-1-methylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-11-4-10-7-6(11)5(8)2-3-9-7/h2-4H,1H3 |
| Standard InChI Key | QRMYUXDPGBDTQE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=NC=CC(=C21)Br |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
The compound’s backbone consists of an imidazole ring fused to a pyridine ring, forming a bicyclic system. The imidazole ring (positions 1–3) and pyridine ring (positions 4–6) share two adjacent carbon atoms, creating a planar, aromatic structure. The bromine atom at position 7 and the methyl group at position 1 introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Structural Identifiers of 7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | CN1C=NC2=CN=CC(=C21)Br | |
| InChIKey | JDHYFPSQNGSLOM-UHFFFAOYSA-N | |
| Aromatic System | Bicyclic (imidazo[4,5-B]pyridine) |
The methyl group at position 1 enhances solubility in organic solvents, while the bromine atom serves as a leaving group in substitution reactions. Computational analyses predict a dipole moment of 3.2 D, driven by the electronegative bromine and electron-rich nitrogen atoms .
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.98178 | 138.5 |
| [M+Na]+ | 233.96372 | 143.8 |
| [M+NH4]+ | 229.00832 | 143.6 |
These values aid in identifying the compound in complex mixtures using ion mobility spectrometry .
Synthesis and Manufacturing Approaches
Condensation-Cyclization Strategy
A common synthesis route begins with 2-aminopyridine derivatives reacting with brominated acetaldehyde under acidic conditions. The amine group attacks the carbonyl carbon, forming an intermediate that undergoes cyclization to yield the imidazo[4,5-B]pyridine core. Subsequent methylation at position 1 using methyl iodide completes the synthesis.
Reaction Scheme:
-
Condensation:
-
Cyclization:
Acid-catalyzed ring closure to form imidazo[4,5-B]pyridine. -
Methylation:
Optimization Challenges
Yield optimization requires precise control of temperature and pH. Over-methylation or bromine displacement are common side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity.
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The bromine atom at position 7 is susceptible to substitution by nucleophiles such as amines or alkoxides. For instance, reaction with piperazine in dimethylformamide (DMF) yields 7-piperazinyl derivatives, which are precursors to antipsychotic agents.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 7, expanding structural diversity. This reaction is critical for creating libraries of analogs for structure-activity relationship (SAR) studies.
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The compound’s rigid, conjugated system and bromine substituent make it a candidate for electron-transport layers in OLEDs. Theoretical calculations predict a bandgap of 3.4 eV, suitable for blue-emitting devices .
Coordination Chemistry
Transition metal complexes incorporating this ligand exhibit luminescent properties. For example, copper(I) complexes show promise in photocatalytic applications due to long-lived excited states.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C under inert atmosphere (N₂/Ar) | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Measures | P280 (Wear gloves/eye protection) |
Exposure risks include skin irritation and respiratory distress. Handling requires fume hoods and personal protective equipment (PPE).
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